1-(Trimethylsilylmethyl)pyrazol-4-amine
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Overview
Description
1-(Trimethylsilylmethyl)pyrazol-4-amine is a chemical compound with the molecular formula C7H15N3Si and a molecular weight of 169.3 g/mol . It features a pyrazole ring substituted with a trimethylsilylmethyl group at the 1-position and an amine group at the 4-position. This compound is notable for its unique structure, which allows for diverse applications in scientific research and industry.
Mechanism of Action
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymes, modulation of receptors, or disruption of cellular processes .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a wide range of biochemical pathways, depending on their specific targets .
Pharmacokinetics
These properties would determine the bioavailability of the compound, its distribution within the body, its metabolic transformations, and its elimination .
Result of Action
The effects would depend on the specific targets of the compound and the biochemical pathways it affects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Trimethylsilylmethyl)pyrazol-4-amine can be synthesized through various methods. Another method includes the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled environments to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-(Trimethylsilylmethyl)pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups on the pyrazole ring.
Substitution: The trimethylsilylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine and oxygen in the presence of dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like aryl halides and bases such as potassium tert-butoxide are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various pyrazole derivatives, while substitution reactions can produce N-arylpyrazoles .
Scientific Research Applications
1-(Trimethylsilylmethyl)pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying enzyme interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
5-Chloro-1-phenyl-1H-pyrazol-4-amine: This compound has a chlorine atom at the 5-position and a phenyl group at the 1-position, highlighting the structural diversity within the pyrazol-4-amine class.
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This more complex pyrazole derivative incorporates an isoquinoline ring system and has been evaluated for its inhibitory potency against specific kinases.
Uniqueness: 1-(Trimethylsilylmethyl)pyrazol-4-amine is unique due to its trimethylsilylmethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-(trimethylsilylmethyl)pyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3Si/c1-11(2,3)6-10-5-7(8)4-9-10/h4-5H,6,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGRUFXUHXDIKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CN1C=C(C=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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